N-Methyl-1,1-di-p-tolylmethanamineE
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Overview
Description
N-Methyl-1,1-di-p-tolylmethanamineE is an organic compound with the molecular formula C16H19N It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-1,1-di-p-tolylmethanamineE can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with N-methylformanilide, followed by hydrolysis. This method typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is usually purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1,1-di-p-tolylmethanamineE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated amines.
Scientific Research Applications
N-Methyl-1,1-di-p-tolylmethanamineE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1,1-di-p-tolylmethanamineE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzylamine: Similar structure but lacks the additional p-tolyl groups.
N,N-Dimethylbenzylamine: Contains two methyl groups attached to the nitrogen atom instead of the p-tolyl groups.
N-Methyl-1-naphthalenemethylamine: Contains a naphthalene ring instead of the p-tolyl groups.
Uniqueness
N-Methyl-1,1-di-p-tolylmethanamineE is unique due to the presence of two p-tolyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with molecular targets, making it distinct from other similar amines .
Properties
Molecular Formula |
C16H19N |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-methyl-1,1-bis(4-methylphenyl)methanamine |
InChI |
InChI=1S/C16H19N/c1-12-4-8-14(9-5-12)16(17-3)15-10-6-13(2)7-11-15/h4-11,16-17H,1-3H3 |
InChI Key |
FIDIPUCYGVMJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC |
Origin of Product |
United States |
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